3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one: is an organic compound that belongs to the class of hydroxyphenyl derivatives This compound is characterized by the presence of a hydroxyphenyl group attached to a dihydronaphthalenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one can be achieved through several methods. One common approach involves the aldol condensation reaction between 4-hydroxybenzaldehyde and 1-tetralone under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the dihydronaphthalenone structure can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions. For example, nitration or halogenation reactions can introduce nitro or halogen groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of alcohols or reduced ketones.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: 3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential antioxidant properties. It may also be used in the development of new drugs or therapeutic agents due to its ability to interact with biological targets.
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of polymers, dyes, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group on the phenyl ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: This compound shares the hydroxyphenyl group but has a different core structure.
3-(4-Hydroxyphenyl)propionitrile: Another related compound with a nitrile group instead of the dihydronaphthalenone structure.
Uniqueness: 3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its dihydronaphthalenone core, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets and makes it suitable for various synthetic and industrial applications.
Biological Activity
Overview
3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, also known as 4-hydroxy-1,2-dihydronaphthalene-1-one, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by a hydroxyphenyl group attached to a dihydronaphthalenone structure, which imparts unique chemical properties that may interact with various biological targets.
- Molecular Formula: C16H14O2
- Molecular Weight: 238.28 g/mol
- CAS Number: 90035-32-8
- Structure: The compound features a dihydronaphthalenone core, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological molecules due to the presence of the hydroxy group on the phenyl ring. This interaction can influence various biochemical pathways and may lead to antioxidant effects by scavenging free radicals, thus preventing oxidative damage to cells .
Antioxidant Properties
Research indicates that this compound exhibits potential antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The hydroxy group plays a vital role in this activity by stabilizing free radicals .
Anticancer Activity
There is emerging evidence suggesting that this compound may act as an anticancer agent. A study highlighted the efficacy of related naphthoquinone derivatives in inhibiting the Epidermal Growth Factor Receptor (EGFR), a well-known target in cancer therapy. These compounds demonstrated cytotoxicity against several cancer cell lines with IC50 values in the nanomolar range, indicating strong potential for further development .
Cytotoxicity Studies
A comparative analysis of naphthoquinones showed that derivatives similar to this compound exhibited significant cytotoxic effects on various human cancer cell lines (e.g., HuCCA-1, HepG2, A549). The IC50 values ranged from approximately 1.75 μM to 27.91 μM across different derivatives .
Mechanistic Insights
Molecular docking studies have suggested that the interactions between these compounds and EGFR involve van der Waals forces and hydrogen bonding, which are critical for their inhibitory activity. The binding affinity of these compounds was significantly higher than that of established EGFR inhibitors like erlotinib .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)16(18)10-13/h1-8,13,17H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNFOXFHODZSQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CC=CC=C21)C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10535691 | |
Record name | 3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10535691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90035-32-8 | |
Record name | 3-(4-Hydroxyphenyl)-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10535691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Hydroxyphenyl)tetralone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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